Prosidol

Description

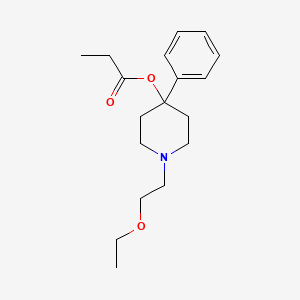

Structure

3D Structure

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate |

InChI |

InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3 |

InChI Key |

IOLPYQBYMPDUNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |

Synonyms |

1-(2-ethoxyethyl)-4-propionyloxy-4-(phenyl)piperidine hydrochloride prosidol |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Transformations of Prosidol

Established Synthetic Pathways and Methodologies for Prosidol

Piperidine (B6355638) Core Formation via Cyclization and Reductive Amination

The foundation of this compound's structure is the 1-(2-ethoxyethyl)-4-oxopiperidine, also known as this compound Ketone. nsc.ru The synthesis of this crucial intermediate begins with the hydrogenation of the vinyl ether of monoethanolamine (VEMEA) over a Nickel-Rhenium catalyst to produce ethoxyethylamine. nsc.ru

This is followed by a Michael addition reaction where two moles of methyl methacrylate (B99206) are added to the ethoxyethylamine. The resulting diester then undergoes a Dieckmann cyclization in the presence of sodium methylate in toluene. nsc.ru This intramolecular condensation reaction forms the piperidone ring. Subsequent hydrolysis and decarboxylation of the 3-carbomethoxy-substituted piperidone-4 yields the desired 1-(2-ethoxyethyl)-4-oxopiperidine. nsc.ru The formation of piperidine rings through intramolecular cyclization is a common strategy in organic synthesis, often involving the formation of a new carbon-nitrogen bond. nih.gov Reductive amination, the condensation of amines with aldehydes or ketones followed by reduction, is another widely used method for constructing the piperidine core. nih.gov

Table 1: Key Intermediates in Piperidine Core Formation

| Compound Name | Structure | Role in Synthesis |

| Vinyl ether of monoethanolamine (VEMEA) | CH2=CHOCH2CH2NH2 | Starting material for ethoxyethylamine synthesis. nsc.ru |

| Ethoxyethylamine | CH3CH2OCH2CH2NH2 | Reactant for the Michael addition with methyl methacrylate. nsc.ru |

| Methyl methacrylate | CH2=C(CH3)COOCH3 | Reacts with ethoxyethylamine to form the diester precursor. nsc.ru |

| 1-(2-ethoxyethyl)-4-oxopiperidine (this compound Ketone) | C9H17NO2 | The key piperidine core intermediate. nsc.ru |

Introduction of Aryl Groups using Organometallic Reagents

The next critical step is the introduction of the phenyl group at the 4-position of the piperidone ring. This is achieved through the use of an organometallic reagent, specifically phenyl lithium. nsc.ru Organometallic compounds, which contain a carbon-metal bond, are powerful nucleophiles frequently used in the formation of carbon-carbon bonds. mt.comsolubilityofthings.com

The reaction is carried out in diethyl ether under an argon atmosphere, where the phenyl lithium attacks the electrophilic carbonyl carbon of the this compound Ketone. nsc.ru This addition reaction forms a lithium alcoholate intermediate, which upon hydrolysis, yields the corresponding tertiary alcohol, a phenylpiperidole. nsc.ru The use of organolithium and organomagnesium (Grignard) reagents to react with alkyl or aryl halides is a common method for their synthesis. mt.com

Acylation Steps in Terminal Synthesis

The final step in the synthesis of this compound is the acylation of the newly formed hydroxyl group. nsc.ru This is accomplished by treating the phenylpiperidole with a mixture of propionic anhydride (B1165640) and propionyl chloride. nsc.ruresearchgate.net This reaction introduces the propionyloxy group at the C-4 position, yielding the final product, 1-(2-ethoxyethyl)-4-phenyl-4-propioniloxypiperidine hydrochloride, known as this compound. nsc.ru The hydrochloride salt is then prepared to improve its solubility and stability.

Investigated Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound has been a subject of study, particularly concerning its metabolism and the potential for creating prodrugs.

Oxidation Reactions and N-Oxide Derivative Synthesis

The tertiary amine of the piperidine ring in this compound is susceptible to oxidation, leading to the formation of N-oxide derivatives. google.comnih.gov The synthesis of N-oxides from tertiary amines is a straightforward process, often employing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.govd-nb.infonih.gov These N-oxides are often investigated as potential prodrugs, which can be converted back to the active parent compound in the body. google.com While N-oxides formed by the oxidation of the tertiary nitrogen atoms in piperidine rings can be less active in vitro, they can act as prodrugs upon oral administration, being rapidly converted to their parent compounds. google.com

Reduction Pathways Leading to Des-Derivatives

While specific studies on the reduction pathways of this compound leading to "des-derivatives" are not extensively detailed in the provided context, the general principles of chemical reduction can be applied. The propionyloxy group could potentially be removed through reductive cleavage, which would lead to a "des-propionyloxy" derivative. Similarly, other functional groups could be targeted for reduction under specific conditions. Further research in this area could explore the synthesis and activity of such derivatives. The search for new piperidine derivatives with altered pharmacological profiles is an ongoing area of research. kaznu.kzresearchgate.net

Substitution Reactions on the Phenyl Ring for Derivative Generation

The chemical structure of this compound, 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine, features a phenyl group at the 4-position of the piperidine ring. This phenyl ring is a prime target for synthetic modification to generate derivatives with potentially altered pharmacological profiles. The introduction of substituents onto this aromatic ring can significantly influence the molecule's potency, selectivity for opioid receptors, and metabolic stability.

Substitution reactions on the phenyl ring are typically achieved through electrophilic aromatic substitution. Common reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The choice of substituent and its position (ortho, meta, or para) on the ring can lead to derivatives with varied properties. For instance, research on other 4-phenylpiperidine (B165713) analgesics and related compounds has shown that:

Electron-withdrawing groups , such as nitro (-NO2), trifluoromethyl (-CF3), or chloro (-Cl), can alter the electronic properties of the phenyl ring. Studies on pyrazoline derivatives have shown that the introduction of a p-nitro group can lead to compounds with potent analgesic and anti-inflammatory properties. bioline.org.br Similarly, research into a series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives found that many of the synthesized compounds displayed potent analgesic efficacy. scispace.com

Electron-donating groups , like hydroxyl (-OH) or alkoxy groups, can also modulate activity. In some analgesic series, a hydroxyl group at the meta-position of the phenyl ring has been found to enhance potency. nih.gov

Halogens (e.g., -F, -Cl, -Br) are frequently used substituents in drug design. In one study on benzylthioquinolinium derivatives, a para-chloro substituted analog was the most potent among all tested compounds against pathogenic fungi, highlighting the impact of both electronic effects and lipophilicity. nih.gov Research on nicotinic acid derivatives also found that compounds with a 2-bromophenyl substituent displayed distinctive analgesic and anti-inflammatory activities. nih.gov

While specific studies detailing the substitution on this compound's phenyl ring are not prevalent in publicly available literature, the principles derived from structurally similar compounds provide a clear rationale for such synthetic explorations. The goal of these modifications would be to fine-tune the interaction of the molecule with its biological target, potentially leading to improved therapeutic characteristics.

Research into this compound Analogues and Structurally Related Piperidine Derivatives

This compound belongs to the 4-phenylpiperidine class of opioids and is an analogue of prodine. scispace.com Extensive research has been conducted on compounds with similar structural scaffolds to explore structure-activity relationships (SAR) and develop agents with improved pharmacological profiles.

Structurally related compounds to this compound can be grouped into several categories based on modifications to the core piperidine structure. Key areas of research include variations in the substituents at the N-1 and C-4 positions of the piperidine ring.

Close Analogues of this compound: A very close analogue of this compound is 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), also known as desmethylprodine. wikipedia.org The primary structural difference is the substituent at the N-1 position of the piperidine ring: this compound has a 2-ethoxyethyl group, whereas MPPP has a methyl group. This modification at the nitrogen atom is known to significantly influence the analgesic potency and side-effect profile of pethidine-type analgesics. unodc.org

Pethidine and Prodine Analogues: Pethidine (Meperidine) and prodine are foundational compounds in the 4-phenylpiperidine class. Research has demonstrated that the 4-phenylpiperidine moiety is a crucial pharmacophore. nih.govnih.gov Conformational studies of various 4-phenylpiperidine analgesics, including the prodines and meperidine, have been performed to relate their three-dimensional structures to their biological activity. nih.gov These studies suggest that the orientation of the phenyl group (axial vs. equatorial) can impact potency. nih.gov

Fentanyl and Related 4-Anilidopiperidines: Another important class of structurally related compounds is the 4-anilidopiperidines, which includes the highly potent analgesic fentanyl. While these compounds replace the 4-ester group of this compound with a 4-anilido group, they share the core piperidine scaffold. Research has focused on incorporating the 4-phenylpiperidine pharmacophore into 4-anilidopiperidines, leading to novel classes of analgesics. nih.gov Furthermore, extensive SAR studies have been conducted on fentanyl derivatives, including those with modifications to the piperidine ring and the N-acyl group, to create compounds with varied potencies and durations of action. researchgate.net

The table below summarizes key research findings on various this compound analogues and structurally related piperidine derivatives.

| Compound Class/Derivative | Key Structural Feature / Modification | Research Findings | Citations |

| Desmethylprodine (MPPP) | N-methyl group instead of N-(2-ethoxyethyl) | A direct analogue of this compound, developed in the 1940s. It is a potent opioid analgesic. | wikipedia.org |

| Prodines | 4-phenyl-4-propionoxypiperidine core with varied alkyl substitution on the piperidine ring. | This compound is an analogue of prodine. Phenyl equatorial conformations are generally preferred for activity. | nih.govscispace.com |

| Pethidine (Meperidine) | 4-phenyl-4-ethoxycarbonylpiperidine | A foundational 4-phenylpiperidine analgesic. The N-phenylethyl derivative is more than twice as active as pethidine. | nih.govunodc.org |

| 4-Phenyl-4-anilidopiperidines | Incorporation of the 4-phenylpiperidine pharmacophore into fentanyl-like structures. | Led to a novel class of potent opioid analgesic and anesthetic agents. | nih.gov |

| 4-Methoxycarbonyl Fentanyl Derivatives | Replacement of the β-phenyl group at the N-1 position with other substituents. | Replacement with certain substituted vinyl groups or heterocyclic radicals can maintain strong analgesic activity. | nih.gov |

This body of research underscores the importance of the 4-phenylpiperidine scaffold in designing analgesic agents. Modifications at nearly every position of the molecule have been explored, leading to a deep understanding of the structural requirements for opioid receptor interaction and analgesic activity.

Molecular Pharmacology and Mechanistic Research of Prosidol

Opioid Receptor Binding Dynamics and Selectivity Studies

Opioids exert their effects by binding to and activating opioid receptors. There are three principal classes of opioid receptors: mu (μ), kappa (κ), and delta (δ), although other types have also been reported. wikipedia.orgnih.gov The pharmacodynamic response to an opioid is dependent on the receptor it binds to, its affinity for that receptor, and whether it acts as an agonist, partial agonist, or antagonist. painphysicianjournal.com

Mu-Opioid Receptor Agonism and Binding Affinity Elucidation

Prosidol primarily exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding is associated with analgesia and sedation. Mu receptors are found predominantly in the brainstem and medial thalamus and are responsible for effects such as supraspinal analgesia, respiratory depression, euphoria, sedation, decreased gastrointestinal motility, and physical dependence. painphysicianjournal.com Subtypes of the mu receptor, Mu1 and Mu2, are associated with different effects, with Mu1 related to analgesia, euphoria, and serenity, while Mu2 is linked to respiratory depression, pruritus, prolactin release, dependence, anorexia, and sedation. painphysicianjournal.com Pure opioid agonists, such as morphine and fentanyl, stimulate mu receptors and are considered potent analgesics. painphysicianjournal.com this compound serves as a model compound in the investigation of opioid receptor binding and activity, aiding researchers in understanding the interactions between opioids and their receptors.

Intracellular Signaling Pathway Modulation

Opioid receptors, being GPCRs, mediate their intracellular effects through coupling with G proteins. nih.govnih.gov This coupling initiates downstream signaling cascades that ultimately lead to the observed pharmacological responses.

Inhibition of Adenylate Cyclase Activity

A key intracellular signaling pathway modulated by opioid receptor activation is the inhibition of adenylate cyclase activity. bionity.comnih.gov Adenylate cyclases are enzymes responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). frontiersin.orgmedchemexpress.com Opioid receptor activation, particularly of mu and delta receptors, can lead to a decrease in intracellular cAMP levels by inhibiting adenylate cyclase. nih.govdrugbank.com This inhibition contributes to the reduction in neuronal excitability and the subsequent analgesic effect. drugbank.com Studies on other opioids have demonstrated the requirement of GTP for the inhibition of adenylate cyclase activity and that sodium chloride can enhance this inhibition. nih.gov

Modulation of Ion Channel Function

Opioid receptor activation also modulates the function of various ion channels. bionity.com This modulation plays a crucial role in altering neuronal excitability and neurotransmitter release. Opioids can influence ion channels both pre- and post-synaptically. nih.gov Presynaptically, opioids can block voltage-gated calcium channels on nociceptive afferent nerves, which inhibits the release of pain-transmitting neurotransmitters like substance P and glutamate. drugbank.comnih.gov Postsynaptically, opioids can open potassium channels, leading to hyperpolarization of cell membranes and a reduced likelihood of generating nociceptive signals. drugbank.comnih.gov The modulation of ion channels, including voltage-gated calcium channels and potassium channels, is a significant mechanism by which opioids, including this compound, exert their analgesic effects. drugbank.comnih.govsci-hub.semdpi.com

Theoretical Models of Opioid Action and Receptor Activation in the Context of this compound

Theoretical models of opioid action and receptor activation aim to explain the complex interactions between opioids and their receptors and the resulting downstream effects. Opioid receptors, as GPCRs, undergo conformational changes upon ligand binding. researchgate.netelifesciences.org The ability of a ligand to stabilize active receptor states (R*) is a measure of its intrinsic efficacy, which, along with receptor affinity, determines the pharmacological activity of the drug. elifesciences.org Different ligands can induce distinct receptor conformations. elifesciences.org

Models of opioid action often involve the concept of G-protein coupling and the subsequent modulation of intracellular signaling pathways like the adenylate cyclase/cAMP system and ion channels. nih.govdrugbank.com The activation of inhibitory G-proteins by opioid receptors leads to the inhibition of adenylate cyclase and the opening of potassium channels or closing of calcium channels, resulting in decreased neuronal activity. nih.govdrugbank.comnih.gov

While specific theoretical models focusing solely on this compound were not detailed in the provided information, the general principles of opioid receptor pharmacology and GPCR signaling apply. This compound's action as a mu-opioid receptor agonist fits within the established theoretical framework where agonist binding leads to receptor activation, G-protein coupling, and the modulation of downstream effectors like adenylate cyclase and ion channels, ultimately resulting in analgesia. nih.govdrugbank.comnih.gov Understanding these theoretical models is crucial for predicting the pharmacological profile of opioids like this compound and for the development of new analgesic agents. researchgate.net

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Investigations of Prosidol and Its Derivatives

Correlation of Chemical Structure with Receptor Binding and Mechanistic Activity

Prosidol, chemically identified as 1-(2-ethoxyethyl)-4-phenyl-4-propionyl oxypiperidine, is an opioid analgesic and an analogue of prodine. wikipedia.orgresearchgate.net Its activity is intrinsically linked to its three-dimensional structure and its ability to bind to opioid receptors, which are broadly classified into mu (µ), delta (δ), and kappa (κ) types. wikipedia.org The binding affinity and selectivity of a ligand for these receptor subtypes determine its specific pharmacological effects. wikipedia.org

The SAR of piperidine-based opioids like this compound is complex, with specific structural components playing key roles in receptor interaction:

The Piperidine (B6355638) Ring: This core scaffold is a common feature in many potent analgesics, including pethidine and fentanyl. wikipedia.orgresearchgate.net Its conformation is critical for proper orientation within the receptor's binding pocket.

The 4-Position Substituents: this compound features a phenyl group and a propionyloxy group at the C4 position of the piperidine ring. researchgate.net The aromatic phenyl ring is a crucial element for binding, while the ester-linked propionyl group significantly influences the compound's potency and metabolic stability. Modifications to this acyl group can drastically alter the analgesic activity.

The N-Substituent: The 1-(2-ethoxyethyl) group on the piperidine nitrogen is a key determinant of the molecule's properties. researchgate.net Altering the length and composition of this N-alkyl or N-alkoxyalkyl chain can modulate receptor affinity and selectivity, as well as pharmacokinetic parameters like blood-brain barrier penetration. mdpi.com

Studies on related opioid analogues have demonstrated that even minor structural changes can lead to significant shifts in activity. For instance, in some series of diazatricyclodecane derivatives, which also target opioid receptors, the replacement of substituents on the nitrogen atoms with a propionyl group led to compounds with significant selectivity towards µ-receptors, with affinities comparable to morphine. cnr.it Conversely, research on other piperidine derivatives has shown that not all compounds in this class act on opioid receptors, indicating that the specific combination of substituents dictates the mechanism of action. researchgate.net The search for new derivatives often focuses on modifying these key positions to develop analogues with more desirable therapeutic profiles, such as potent kappa-agonists that may offer analgesia with a reduced risk of the side effects associated with strong mu-agonists. rrpharmacology.ru

Table 1: Structural Components of this compound and their General Role in Activity

| Structural Component | Chemical Group in this compound | General Role in Pharmacological Activity |

|---|---|---|

| Core Scaffold | Piperidine Ring | Provides the fundamental structure for receptor interaction. |

| C4-Substituent (Aromatic) | Phenyl Group | Crucial for receptor binding affinity. |

| C4-Substituent (Acyl) | Propionyloxy Group | Influences potency and metabolic characteristics. |

| N1-Substituent | 2-Ethoxyethyl Group | Modulates receptor affinity, selectivity, and pharmacokinetics. researchgate.net |

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the efficient analysis of SAR and the design of novel compounds. These in silico methods provide deep insights into molecular interactions that are often difficult to obtain through experimental means alone.

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules. For piperidine derivatives, including this compound, various programs are used to perform virtual screenings and comparative analyses of pharmacological activity to elucidate SAR. researchgate.netmdpi.com These models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which is critical for minimizing failures in later stages of drug development. mdpi.com

One common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For opioid research, models of the µ-opioid receptor are used to dock derivatives and estimate their binding affinity. nih.gov For example, computational studies on morphine derivatives have used electronic structure calculations to determine pKa values, predicting how fluorination can alter the charge state of the molecule in different pH environments, thereby influencing its binding selectivity between inflamed (acidic) and healthy (neutral) tissues. nih.gov Such detailed modeling, which can also simulate the effects of opioids on synaptic plasticity, provides a powerful platform for predicting the consequences of structural modifications before undertaking costly and time-consuming synthesis. plos.org

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This methodology is instrumental in designing new derivatives of existing scaffolds like this compound. The process typically involves either ligand-based or structure-based approaches. frontiersin.org

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target receptor. frontiersin.org A library of compounds is then docked into the receptor's binding site, and a scoring function is used to rank the molecules based on their predicted binding affinity. researchgate.netnih.gov

Ligand-Based Virtual Screening (LBVS): When the receptor structure is unknown, a model (pharmacophore) can be built based on the structural features of known active ligands. frontiersin.org This model defines the essential steric and electronic features required for activity, which is then used to screen databases for new compounds possessing these features. frontiersin.org

These screening methodologies have been successfully applied to piperidine derivatives, enabling the identification of promising new structures for synthesis and further pharmacological evaluation. researchgate.netmdpi.comdntb.gov.ua Software such as AutoDock Vina and PyRx are commonly used to perform the docking calculations and analyze the interactions between the potential ligands and the target protein. nih.govbiomedpharmajournal.org

Table 2: Overview of Computational Methodologies in this compound SAR

| Methodology | Description | Application in Derivative Design |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor's active site. nih.gov | Ranks potential derivatives based on their predicted binding strength to opioid receptors. nih.gov |

| ADMET Prediction | Uses computational models to estimate the pharmacokinetic and toxicity profiles of a compound. mdpi.com | Filters out derivatives with predicted poor bioavailability or high toxicity early in the design process. |

| Virtual Screening | Computationally analyzes large compound libraries to identify potential hits for a specific target. researchgate.net | Discovers novel chemical structures with the potential for desired activity from vast databases. frontiersin.org |

| Pharmacophore Modeling | Creates a 3D model of the essential features required for a ligand to bind to a target. frontiersin.org | Guides the design of new derivatives by ensuring they contain the key structural motifs for activity. |

In Silico Modeling for Activity Prediction

Experimental Methodologies for SAR Elucidation

While computational methods provide powerful predictive insights, experimental validation is essential to confirm the SAR of this compound and its derivatives. A combination of in vitro and in vivo techniques is employed to characterize these compounds fully.

Key experimental methodologies include:

Chemical Synthesis and Structural Characterization: The first step involves the synthesis of a series of this compound analogues with systematic modifications to the core structure. chem-soc.si These new compounds are then rigorously characterized to confirm their structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). chem-soc.siresearchgate.net X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule. chem-soc.si

Receptor Binding Assays: These in vitro assays are fundamental for determining the affinity and selectivity of a compound for different opioid receptor subtypes (µ, δ, κ). cnr.it The technique involves measuring the ability of the test compound to displace a radiolabeled ligand (e.g., [3H]DAMGO for µ-receptors) from receptor-rich tissue preparations, typically from mouse brain membranes. cnr.it The results provide a quantitative measure (Ki value) of the compound's binding affinity.

In Vivo Pharmacological Assays: To assess the actual biological effect (e.g., analgesia), animal models are used. chem-soc.si Standard tests include the "hot-plate" test, "tail-flick" test, and the Bulbring–Wade method, which measure the response of animals (like mice or rats) to thermal or chemical pain stimuli after administration of the compound. rrpharmacology.rumdpi.com These tests help determine the potency, efficacy, and duration of the analgesic effect. mdpi.com

Advanced Preclinical Research Methodologies and Models for Prosidol Studies

In Vitro Research Models for Receptor and Cellular Interaction Assessment

In vitro research models are fundamental for characterizing the interaction of Prosidol, an opioid analgesic, with its biological targets at the molecular and cellular levels. These controlled, non-living experimental systems allow for precise measurement of receptor binding and subsequent cellular responses. Methodologies such as radioligand binding assays are pivotal for determining the affinity and selectivity of this compound for various opioid receptors (μ, δ, and κ).

Competitive binding experiments, for instance, are used to determine the concentration of this compound required to inhibit the binding of a known radiolabeled opioid ligand by 50% (the IC50 value). This value is crucial for ranking the relative receptor affinity of the compound. Saturation binding studies can further elucidate the equilibrium dissociation constant (Kd), which reflects the affinity of a ligand for a receptor, and the maximum receptor density (Bmax) in a given tissue or cell preparation.

Functional assays are employed to assess the cellular consequences of this compound binding to its receptor. Since opioid receptors are G-protein coupled receptors (GPCRs), their activation typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). tg.org.aunih.gov In vitro models using cultured cell lines expressing specific opioid receptor subtypes are used to measure these changes in cAMP levels, thereby characterizing this compound's efficacy as an agonist or antagonist. nih.gov These cellular assays provide insight into the downstream signaling cascades initiated by receptor activation. tg.org.au

Mechanistic Animal Models for Neurobiological Pathway Elucidation

Animal models are indispensable for investigating how this compound affects complex neurobiological pathways within a living organism. These models allow researchers to study the integrated physiological and behavioral outcomes of the drug's action and to elucidate the mechanisms underlying both its primary effects and the development of dependence. frontiersin.orgfrontiersin.org

Research into the morphological and histochemical impact of this compound provides insight into potential structural and chemical changes in the nervous system following its administration. While some opioids have been shown in preclinical studies to induce changes in neuronal structure, such as altering the density of dendritic spines, these effects are not universal to all compounds in the class. oup.comelsevier.es Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses, and changes in their morphology or number can reflect synaptic plasticity. embopress.orgmdpi.comuvigo.es

Specific research on this compound using a dog model has investigated its direct impact on neuronal structure. In these studies, morphological and histochemical analyses were conducted on the spinal cord and spinal ganglia following epidural administration of this compound. nih.govnih.gov The findings from these experiments showed that this compound did not cause degenerative, necrobiotic, or other negative effects on the structure of neurons in the anterior and posterior spinal horns or in the ganglious cells of the spinal ganglia. nih.govnih.gov Histochemical analysis of enzymes like succinate (B1194679) dehydrogenase and acid phosphatase, as well as the distribution of Nissle granules, further supported the absence of adverse structural changes in the studied nervous tissues. nih.govnih.gov

Animal models of dependence are critical for understanding the neurochemical adaptations that occur with long-term opioid exposure. rehabfamily.com1narcos.ru The primary mechanism involves the drug's interaction with the endogenous opioid system and its downstream signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) pathway. nih.govfrontiersin.org Opioid agonists acutely inhibit the enzyme adenylyl cyclase, leading to a reduction in intracellular cAMP levels. tg.org.au

With chronic exposure, the nervous system initiates compensatory mechanisms to counteract this sustained inhibition. frontiersin.org This neuroadaptation involves an upregulation and sensitization of the adenylyl cyclase/cAMP system, a phenomenon sometimes referred to as AC superactivation. frontiersin.org Although basal cAMP levels may return to near normal during this tolerant state, the system is primed for overactivity.

When the opioid is discontinued, or an antagonist is administered, the inhibitory influence is removed, and the upregulated cAMP pathway rebounds, leading to a significant overshoot in cAMP production. frontiersin.org This cAMP overshoot is a key neurochemical hallmark of opioid withdrawal and is believed to drive many of the associated physiological and behavioral symptoms. frontiersin.org Animal models allow for the direct measurement of these neurochemical alterations in specific brain regions implicated in dependence and withdrawal, such as the locus coeruleus and nucleus accumbens, providing a mechanistic link between molecular changes and the dependent state. atforum.com

Studies on Neuronal Morphological and Histochemical Impact

Supramolecular Chemistry Applications in this compound Research

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers advanced methodologies for studying compounds like this compound. A key application is the formation of host-guest inclusion complexes, which can be used for various research purposes.

Research has demonstrated the formation of an inclusion complex between this compound and β-cyclodextrin (β-CD) in aqueous solutions. Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate other "guest" molecules, like this compound. The interaction is driven by the encapsulation of the less polar parts of the this compound molecule, such as the phenyl ring, within the hydrophobic cavity of the β-CD host. Spectroscopic studies have indicated that the formation of this host-guest complex involves a 1:1 stoichiometry, where one molecule of this compound interacts with one molecule of β-cyclodextrin.

The formation and structure of the this compound-β-CD inclusion complex have been characterized using several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR studies provide definitive evidence of inclusion. When this compound is complexed with β-CD, the proton signals corresponding to the piperidine (B6355638) ring, the ethoxyethyl substituent, and the phenyl ring of the this compound molecule show a distinct upfield shift. This shift to a stronger field indicates that these parts of the molecule have moved into the magnetically shielded environment of the β-CD cavity.

Ultraviolet (UV) Spectroscopy: The interaction between this compound and β-CD can also be observed through changes in the UV absorption spectrum. The data below shows the results of UV-spectroscopy for the complex of this compound-base with β-CD, demonstrating changes in absorption that confirm the interaction.

Table 1: UV-Spectroscopy Data for this compound-Base and β-CD Complex

| Dilution | This compound-Base in β-CD (mg, m) | Absorption at 257.9 nm |

|---|---|---|

| 10 times | 0.089 | 0.029 |

| 15 times | 0.059 | 0.019 |

| 20 times | 0.044 | 0.013 |

| 25 times | 0.036 | 0.009 |

| 30 times | 0.029 | 0.007 |

Infrared (IR) Spectroscopy: IR spectroscopy studies of the complex reveal shifts in the characteristic vibrational bands of this compound. Changes in the stretching frequencies of functional groups, such as the C=O of the propionyloxy group and C-O-C of the ethoxyethyl group, confirm that the molecular environment of this compound is altered upon inclusion within the β-CD cavity, further substantiating the formation of the host-guest complex.

Future Directions and Emerging Research Avenues for Prosidol Chemistry and Pharmacology

Development of Novel Prosidol-Based Chemical Probes for Receptor Mapping

A significant frontier in understanding how this compound exerts its effects lies in the development of novel chemical probes. A chemical probe is a small molecule designed to selectively bind and modify the function of a specific protein target, such as an opioid receptor. These tools are critical for visualizing and studying receptors within their native cellular environments. nih.gov

The creation of this compound-based probes would likely involve strategically modifying its structure to incorporate reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity enrichment, without compromising its binding to opioid receptors. mdpi.com Such probes would enable high-resolution mapping of this compound's binding sites and could help elucidate the complexities of the endogenous cannabinoid and opioid systems. nih.gov By allowing for the direct visualization of the receptor in various cells—including neurons and immune cells—these tools could overcome limitations of current indirect methods and provide deeper insights into receptor pharmacology. nih.gov The development of activity-based probes, which covalently link to the active state of a receptor, could further specify the functional consequences of this compound binding in complex biological systems. mdpi.com

Exploration of Biased Agonism Phenomena with this compound and its Analogues

The concept of biased agonism, or functional selectivity, has emerged as a transformative paradigm in G-protein coupled receptor (GPCR) drug discovery. nih.gov This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another after binding to the same receptor. core.ac.uk For opioid receptors, it is hypothesized that activation of the G-protein signaling pathway primarily mediates the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects like respiratory depression and tolerance. mdpi.commdpi.com

Exploring biased agonism with this compound and its analogues represents a key future direction. researchgate.net While studies on morphine have shown that mice lacking β-arrestin2 experience enhanced analgesia with fewer side effects, this line of inquiry has not yet been extensively applied to this compound. nih.gov Future research could involve synthesizing a library of this compound analogues and screening them for differential activity on G-protein versus β-arrestin pathways. The goal would be to identify biased agonists that retain this compound's analgesic efficacy while minimizing the recruitment of β-arrestin, potentially leading to safer opioid therapeutics. mdpi.com The development of such compounds, like the G-protein biased µ-opioid receptor (MOR) agonist oliceridine, has demonstrated the potential of this strategy to improve the therapeutic window of opioid analgesics. mdpi.comwikipedia.org

Advanced Computational Modeling and Drug Discovery Strategies for Opioid Research

Modern drug discovery heavily relies on advanced computational methods to accelerate the identification and optimization of new drug candidates. arizona.edu These strategies are particularly relevant for future research into this compound and its class of piperidine-based compounds. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify the key chemical features of this compound-like molecules that determine their biological activity. mdpi.com By performing virtual screenings and comparative analyses of various piperidine (B6355638) derivatives, researchers can predict the pharmacological properties of novel compounds and prioritize their synthesis and testing. researchgate.netmdpi.comresearchgate.net

Molecular Docking: This technique predicts how a ligand, such as this compound, binds to the three-dimensional structure of its receptor. plos.org Docking studies can help understand the specific molecular interactions that govern binding affinity and can be used to design derivatives with improved selectivity or potency. plos.orgnih.gov For example, computational design was used to create morphine derivatives with a lower pKa, aiming for selective action in the lower pH environment of inflamed tissues. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. researchgate.netnih.gov Developing a PBPK model for this compound would allow for the prediction of its pharmacokinetic profile and could help in designing dosing regimens and understanding its disposition in various patient populations. nih.gov

The integration of these computational tools can create a powerful framework for the rational design of new opioids based on the this compound scaffold, optimizing for desired therapeutic effects while minimizing potential liabilities. nih.gov

Interdisciplinary Research Integrating Chemical Biology and Neuroscience

A comprehensive understanding of this compound's effects requires a deeply interdisciplinary approach that bridges chemical biology and neuroscience. i-cns.nlucsb.eduircbc.ac.cn While chemical biology provides the tools to probe molecular interactions, neuroscience offers the framework for understanding how these interactions translate into physiological and behavioral outcomes at the level of neural circuits and systems. uni.lu

Future research should focus on using this compound-based chemical probes (from section 6.1) to investigate its impact on specific neuronal populations and synaptic processes. Computational modeling of opioid-induced synaptic plasticity has already shown how opioids like morphine can pathologically alter memory formation at hippocampal synapses. plos.org Similar studies with this compound could reveal its unique effects on neural circuits. This integration allows researchers to connect the molecular action of the drug at the receptor to complex brain functions. uni.lu Such interdisciplinary programs, which bring together chemists, biologists, and data scientists, are essential for creating a "brain atlas" of a drug's effects and for developing novel and more effective treatments for pain and other neurological conditions. i-cns.nlecu.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.